Folinic acid (calcium hydrate)

Description

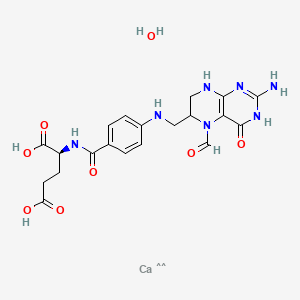

Folinic acid (calcium hydrate), also known as calcium folinate or leucovorin calcium, is a reduced folate derivative with the chemical formula C₂₀H₂₁CaN₇O₇·xH₂O (CAS: 1492-18-8) . It serves as a bioactive form of folate, bypassing the need for dihydrofolate reductase (DHFR) to convert folic acid into its active forms. This property makes it critical in clinical settings to counteract the toxicity of DHFR inhibitors like methotrexate (MTX) .

Properties

Molecular Formula |

C20H25CaN7O8 |

|---|---|

Molecular Weight |

531.5 g/mol |

InChI |

InChI=1S/C20H23N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;1H2/t12?,13-;;/m0../s1 |

InChI Key |

HXGBOZMAXPTRGF-RIWFDJIXSA-N |

Isomeric SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.[Ca] |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.[Ca] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Folinic acid (calcium hydrate) is synthesized through the reduction of folic acid. The process involves the use of reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods: In industrial settings, folinic acid (calcium hydrate) is produced through a multi-step process that includes the reduction of folic acid followed by purification steps such as crystallization and filtration. The final product is then dried and converted into its calcium salt form .

Chemical Reactions Analysis

Types of Reactions: Folinic acid (calcium hydrate) undergoes various chemical reactions, including:

Reduction: The reduction of folic acid to folinic acid.

Substitution: Reactions involving the substitution of functional groups on the folinic acid molecule.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, hydrogen with a catalyst.

Solvents: Water, methanol, or ethanol.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: The primary product of these reactions is folinic acid (calcium hydrate) itself, which can be further processed into various pharmaceutical formulations .

Scientific Research Applications

Folinic acid (calcium hydrate) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Plays a role in cellular metabolism and DNA synthesis.

Industry: Utilized in the production of pharmaceuticals and as a supplement in cell culture media.

Mechanism of Action

Folinic acid (calcium hydrate) exerts its effects by acting as a cofactor in one-carbon transfer reactions. It is involved in the synthesis of nucleotides and amino acids, which are essential for DNA replication and repair. The compound binds to and stabilizes the enzyme dihydrofolate reductase, facilitating the conversion of dihydrofolate to tetrahydrofolate .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Folinic Acid and Analogues

Q & A

Basic Research Questions

Q. How can researchers determine the purity and stability of folinic acid calcium hydrate in experimental preparations?

- Methodological Answer : Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, as referenced in analytical standards (≥99% purity by HPLC) . Stability studies should include controlled storage conditions (e.g., 2–8°C, protected from light) and periodic analysis of degradation products, such as 5-methyltetrahydrofolate, using mass spectrometry. Hydration state variability (denoted by "xH₂O" in the molecular formula, C₂₀H₂₁CaN₇O₇·xH₂O) must be accounted for via thermogravimetric analysis (TGA) to ensure batch consistency .

Q. What protocols are recommended for integrating folinic acid calcium hydrate into methotrexate (MTX) rescue regimens in preclinical studies?

- Methodological Answer : In MTX rescue, folinic acid is administered 24 hours post-MTX to bypass dihydrofolate reductase inhibition. Dosing ratios (e.g., 1:10–1:20 folinic acid:MTX) should be optimized using pharmacokinetic models. In vitro studies require co-culture systems with folate-depleted media to simulate MTX toxicity, followed by folinic acid supplementation to assess cellular recovery via viability assays (e.g., MTT) .

Q. How should researchers address variability in hydration states across folinic acid calcium hydrate batches?

- Methodological Answer : Use Karl Fischer titration to quantify water content and X-ray diffraction (XRD) to confirm crystalline structure consistency. Anhydrous molecular weight (511.51 g/mol) serves as a baseline for stoichiometric calculations in drug formulation studies .

Advanced Research Questions

Q. What experimental designs are critical for evaluating folinic acid calcium hydrate’s role in FOLFOX chemotherapy regimens for colorectal cancer?

- Methodological Answer : Randomized controlled trials (RCTs) should compare FOLFOX (5-fluorouracil, oxaliplatin, folinic acid) against 5-FU/oxaliplatin alone. Primary endpoints include progression-free survival (PFS) and clinical benefit response (CBR), with secondary endpoints assessing folate metabolism biomarkers (e.g., serum homocysteine levels). Stratify patients by thymidylate synthase (TYMS) polymorphism status to address genetic variability in drug response .

Q. How can deuterated folinic acid (e.g., folinic acid-d4 calcium hydrate) improve pharmacokinetic and metabolic profiling in drug development?

- Methodological Answer : Deuterated analogs enable precise tracking via LC-MS/MS, distinguishing endogenous folates from administered drugs. In vitro studies should compare metabolic stability (e.g., hepatic microsome assays) between deuterated and non-deuterated forms. In vivo models must account for deuterium isotope effects on enzyme kinetics, particularly in dihydrofolate reductase (DHFR)-mediated pathways .

Q. How do researchers resolve contradictions in clinical data on folinic acid’s efficacy as a chemoprotectant?

- Methodological Answer : Conduct meta-analyses stratified by dosing schedules, cancer types, and patient folate status. For example, while folinic acid enhances 5-FU activity in colorectal cancer, it may antagonize pemetrexed in lung cancer. Use in silico modeling (e.g., folate pathway flux analysis) to predict context-dependent effects. Conflicting outcomes in pancreatic cancer trials (e.g., gemcitabine vs. 5-FU combinations) necessitate biomarker-driven subgroup analyses .

Q. What analytical techniques are optimal for studying folinic acid calcium hydrate’s interactions with metal ions in biological systems?

- Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify calcium dissociation rates in physiological buffers. Surface plasmon resonance (SPR) can characterize binding affinities to serum proteins (e.g., albumin), while nuclear magnetic resonance (NMR) identifies structural changes in the presence of divalent cations like Mg²⁺ .

Data Analysis and Interpretation

Q. How should researchers statistically analyze survival data from folinic acid-containing chemotherapy trials?

- Methodological Answer : Use Kaplan-Meier curves with log-rank tests for univariate survival analysis and Cox proportional hazards models for multivariate adjustments. For clinical benefit response (CBR), apply Fisher’s exact test to compare responder rates between arms, ensuring sustained improvement (≥4 weeks) in pain, performance status, or weight without worsening other parameters .

Q. What strategies mitigate batch-to-batch variability in folinic acid calcium hydrate’s bioactivity?

- Methodological Answer : Implement quality control (QC) protocols including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.